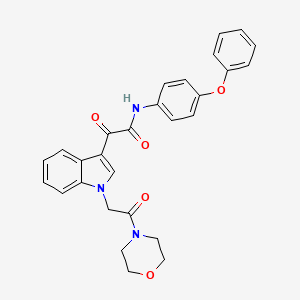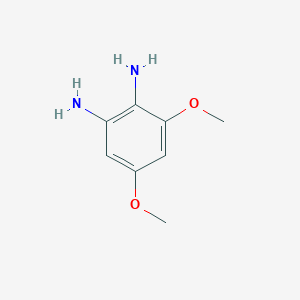![molecular formula C10H14Cl2N2 B2464000 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane ; dichlorhydrate CAS No. 1093232-60-0](/img/structure/B2464000.png)
1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane ; dichlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride” is a chemical compound . The 3-azabicyclo[3.1.0]hexyl ring system, which is a part of this compound, is a conformationally constrained bicyclic isostere for the piperidine motif. It displays diverse biological activities and has great potential in the pharmaceutical industry .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, excellent functional group tolerance, and gives the desired products in moderate to excellent yields . A palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has also been presented .
Molecular Structure Analysis
The 3-azabicyclo[3.1.0]hexyl ring system is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . This ring system is a conformationally constrained bicyclic isostere for the piperidine motif .
Chemical Reactions Analysis
The synthesis of 3-azabicyclo[3.1.0]hexanes involves various chemical reactions. For example, the intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using Ti (ii) reagents . Furthermore, the intermolecular cyclization of 3-pyrrolines and metal carbenoids was also a useful tool to construct this core structure .
Applications De Recherche Scientifique
Activité antiproliférative dans les cellules cancéreuses
Le 1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane dichlorhydrate a démontré une activité antiproliférative significative contre diverses lignées de cellules cancéreuses. Notamment, il montre des résultats prometteurs dans l'inhibition de la croissance cellulaire dans les cellules K-562 (leucémie myéloïde chronique), HeLa (carcinome du col de l'utérus), Jurkat (leucémie à cellules T) et CT26 (carcinome colorectal). Les valeurs de CI₅₀ varient de 3 μM à 70 μM après 72 heures de traitement .
Cyclisation catalysée par les métaux pour la synthèse
Le squelette 3-azabicyclo[3.1.0]hexane est un motif structurel précieux que l'on retrouve dans de nombreux composés biologiquement actifs. Les chercheurs ont utilisé la cyclisation catalysée par les métaux de 1,5- et 1,6-enynes pour construire ce squelette. Ces réactions permettent la formation simultanée des deux cycles, en utilisant des matières premières facilement disponibles .
Mécanisme D'action
The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and has great potential in the pharmaceutical industry . Representative examples of this type of application are potent μ opioid receptor antagonist 1 for the treatment of pruritus, the ketohexokinase (KHK) inhibitor 2 for the treatment of non-alcoholic fatty liver disease (NAFLD), muscarinic receptor antagonist 3, and T-type calcium channel inhibitor 4 .
Orientations Futures
The 3-azabicyclo[3.1.0]hexane ring system has shown great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation . The development of more efficient and practical synthesis methods for these compounds could have significant implications for the pharmaceutical industry.
Propriétés
IUPAC Name |
1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.2ClH/c1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;;/h1-3,5,9,12H,4,6-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWJMPWGCFWVST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1(CNC2)C3=CN=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)
![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)
![{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2463924.png)
![4-chloro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzenesulfonamide](/img/structure/B2463926.png)
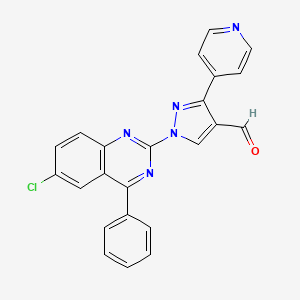
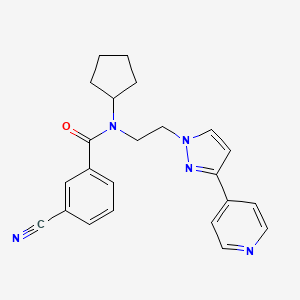
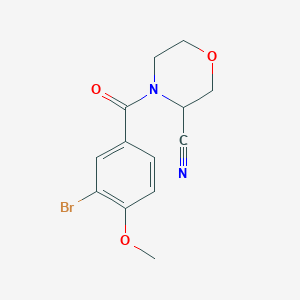
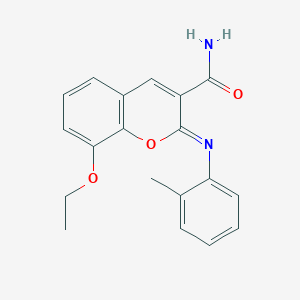
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2463935.png)

